

Structural Elucidation of Acetylsulfisoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: Acetylsulfisoxazole

CAS No.: 32852-92-9

Cat. No.: B1293577

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **acetylsulfisoxazole**, a prominent sulfonamide antibacterial agent. The document details the key functional groups, physicochemical properties, and the application of modern spectroscopic techniques for its characterization. Detailed experimental protocols and data analysis are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Acetylsulfisoxazole

Acetylsulfisoxazole is a synthetic bacteriostatic agent and a prodrug of sulfisoxazole.^[1] Its chemical structure, N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide, is characterized by a central sulfonamide core linking a para-substituted aniline and a dimethylisoxazole ring, with an acetyl group on the sulfonamide nitrogen.^[1] This acetylation renders the molecule less soluble in water, which is thought to contribute to a slower absorption rate and reduced peak blood concentrations compared to its active form, sulfisoxazole.^[1] In vivo, the acetyl group is hydrolyzed by digestive enzymes, releasing the active sulfisoxazole.^[1]

The antibacterial activity of sulfisoxazole stems from its ability to act as a competitive inhibitor of dihydropteroate synthase, a crucial enzyme in the bacterial folic acid synthesis pathway.[1] By blocking this enzyme, it prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **acetylsulfisoxazole** is presented in the tables below. This data is fundamental for its identification and characterization.

Table 1: Physicochemical Properties of **Acetylsulfisoxazole**

Property	Value	Reference
IUPAC Name	N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide	--INVALID-LINK--
CAS Number	80-74-0	--INVALID-LINK--
Molecular Formula	C ₁₃ H ₁₅ N ₃ O ₄ S	--INVALID-LINK--
Molecular Weight	309.34 g/mol	--INVALID-LINK--
Melting Point	194 °C	
Solubility	Soluble in DMSO	--INVALID-LINK--

Table 2: Predicted ¹H NMR Spectral Data for **Acetylsulfisoxazole**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.6	Doublet	2H	Aromatic protons ortho to SO ₂
~ 6.7 - 6.5	Doublet	2H	Aromatic protons ortho to NH ₂
~ 4.0 (broad)	Singlet	2H	-NH ₂
~ 2.3	Singlet	3H	Acetyl (-COCH ₃)
~ 2.2	Singlet	3H	Isoxazole methyl
~ 2.0	Singlet	3H	Isoxazole methyl

 Table 3: Predicted ¹³C NMR Spectral Data for **Acetylsulfisoxazole**

Chemical Shift (ppm)	Assignment
~ 170	Acetyl C=O
~ 165	Isoxazole C=N
~ 152	Aromatic C-NH ₂
~ 130	Aromatic C-SO ₂
~ 128	Aromatic CH
~ 114	Aromatic CH
~ 100	Isoxazole C
~ 25	Acetyl CH ₃
~ 12	Isoxazole CH ₃
~ 10	Isoxazole CH ₃

 Table 4: Key FT-IR Absorption Bands for **Acetylsulfisoxazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (aromatic amine)
1700 - 1680	Strong	C=O stretching (acetyl)
1600 - 1450	Medium	C=C stretching (aromatic ring)
1350 - 1300	Strong	Asymmetric SO ₂ stretching (sulfonamide)
1170 - 1150	Strong	Symmetric SO ₂ stretching (sulfonamide)

Table 5: Major Mass Spectrometry Fragments for **Acetylsulfisoxazole**

m/z	Ion Structure	Fragmentation Pathway
309	[M] ⁺	Molecular Ion
267	[M - C ₂ H ₂ O] ⁺	Loss of ketene from the acetyl group
242	[M - SO ₂ NH] ⁺	Cleavage of the sulfonamide bond
156	[H ₂ NC ₆ H ₄ SO ₂] ⁺	Benzenesulfonamide fragment
111	[C ₅ H ₇ N ₂ O] ⁺	Dimethylisoxazole amine fragment
92	[C ₆ H ₆ N] ⁺	Aniline fragment
43	[CH ₃ CO] ⁺	Acetyl cation

Experimental Protocols

Detailed methodologies for the key experiments in the structural elucidation of **acetylsulfisoxazole** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **acetylsulfisoxazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-15 ppm.
 - Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Typical parameters: 1024 or more scans, proton-decoupled mode.
 - Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm; CDCl₃ at 77.16 ppm).
- Data Analysis: Integrate the proton signals, determine multiplicities (singlet, doublet, etc.), and measure coupling constants. Assign peaks to the corresponding protons and carbons in the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of **acetylsulfisoxazole** with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:**
 - Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of a blank KBr pellet.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups (N-H, C=O, SO_2 , C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

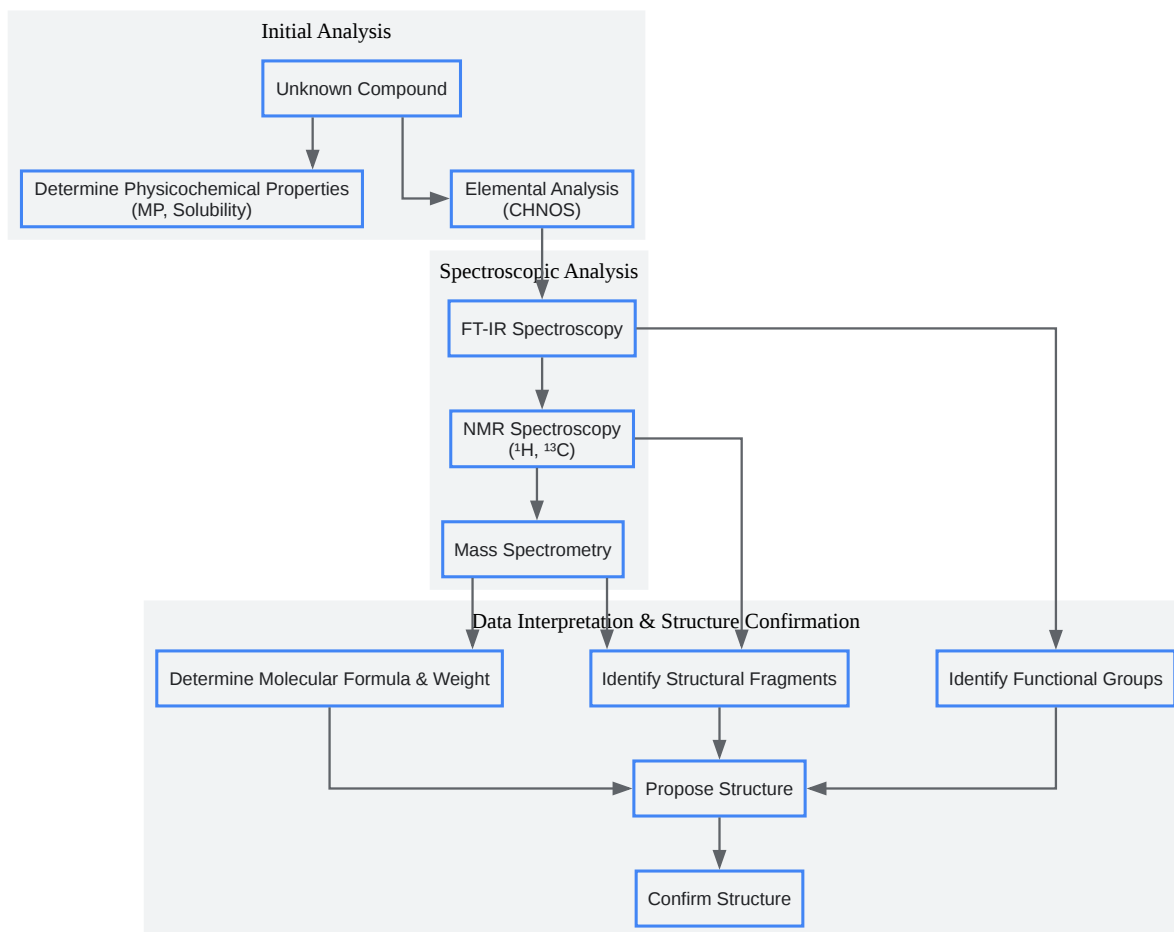
Methodology:

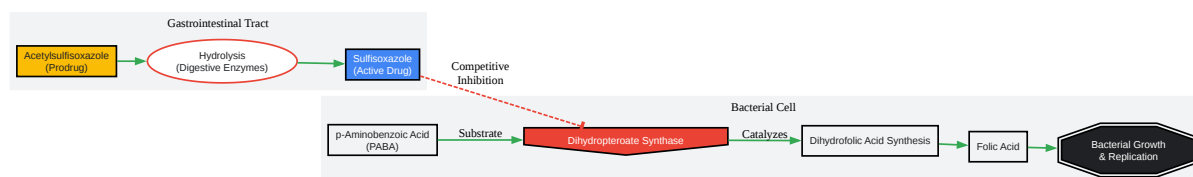
- **Sample Introduction:** Introduce a dilute solution of **acetylsulfisoxazole** into the mass spectrometer, typically using a liquid chromatography (LC) system with electrospray ionization (ESI).
- **Data Acquisition:**
 - Acquire the mass spectrum in positive ion mode.
 - Obtain a full scan spectrum to identify the molecular ion peak.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and record the fragment ion masses.
- **Data Analysis:** Determine the exact mass of the molecular ion and propose structures for the major fragment ions based on their mass-to-charge ratios (m/z).

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **acetylsulfisoxazole**, starting from the unknown compound and leading to the confirmed structure.





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References

- 1. Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662 - PubChem [pubchem.ncbi.nlm.nih.gov]
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